“3-(Methylamino)butanoic acid” is a chemical compound with the molecular formula C5H11NO2 . It has an average mass of 117.146 Da and a monoisotopic mass of 117.078979 Da .
The synthesis of related compounds involves various methods. For instance, the synthesis of methyl 3-amino-4-carbomyl-2-cyano-2-butenoate, a dimer of methyl cyanoacetate and cyanoacetamide, is described, which involves ammonolysis with dimethylamine.
The molecular structure of “3-(Methylamino)butanoic acid” can be represented by the InChI string: InChI=1S/C5H11NO2/c1-4(6-2)3-5(7)8/h4,6H,3H2,1-2H3,(H,7,8)
. The canonical SMILES representation is: CC(CC(=O)O)NC
.
The autoignition chemistry of related compounds, such as methyl butanoate, a biodiesel surrogate, has been analyzed, revealing the significance of various reaction pathways at high temperatures. These studies can provide a basis for understanding the reactivity of “3-(Methylamino)butanoic acid” under similar conditions.
The physical and chemical properties of “3-(Methylamino)butanoic acid” include a molecular weight of 117.15 g/mol, an XLogP3-AA of -2.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . The exact mass is 117.078978594 g/mol and the monoisotopic mass is also 117.078978594 g/mol .
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: